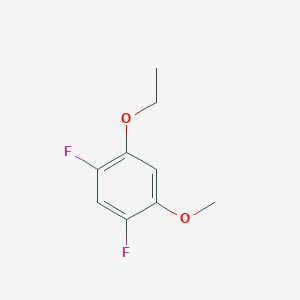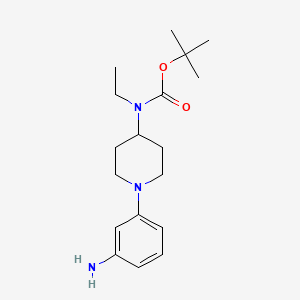
tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an aminophenyl group, and a piperidinyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-(3-aminophenyl)piperidin-4-yl)ethylamine. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions:
Oxidation: tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, which may have different chemical and biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: In chemistry, tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: It may be used in the synthesis of drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
作用機序
The mechanism of action of tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with biological targets, while the piperidinyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate compound with similar protective group properties.
tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: A related compound with a similar piperidinyl structure.
tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: Another related compound with a piperazine ring.
Uniqueness: tert-Butyl (1-(3-aminophenyl)piperidin-4-yl)(ethyl)carbamate is unique due to the presence of both the aminophenyl and piperidinyl groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with biological targets, making it valuable in various research and industrial applications .
特性
分子式 |
C18H29N3O2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC名 |
tert-butyl N-[1-(3-aminophenyl)piperidin-4-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H29N3O2/c1-5-21(17(22)23-18(2,3)4)15-9-11-20(12-10-15)16-8-6-7-14(19)13-16/h6-8,13,15H,5,9-12,19H2,1-4H3 |
InChIキー |
HAZGLCHCWOZADF-UHFFFAOYSA-N |
正規SMILES |
CCN(C1CCN(CC1)C2=CC=CC(=C2)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


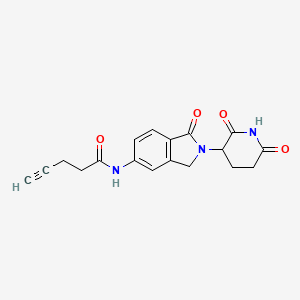
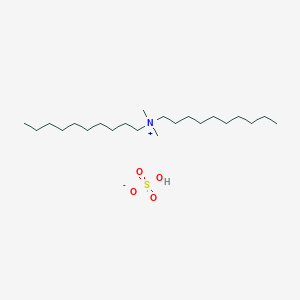
![[(13S)-13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14769996.png)
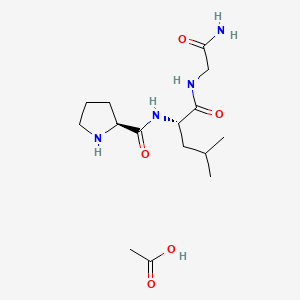
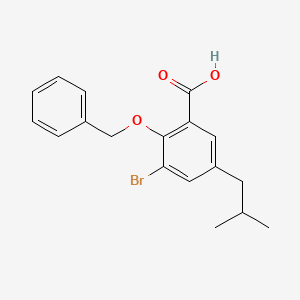
![3-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]methyl}oxetan-3-ol](/img/structure/B14770013.png)
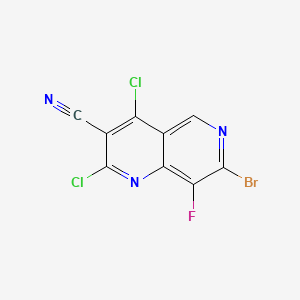
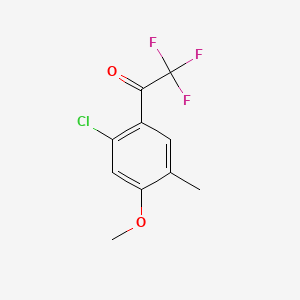
![N-{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}acetamide](/img/structure/B14770035.png)



![methyl 2-[2-(2-methoxy-2-oxoethoxy)-N-(2-methoxy-2-oxoethyl)anilino]acetate](/img/structure/B14770054.png)
